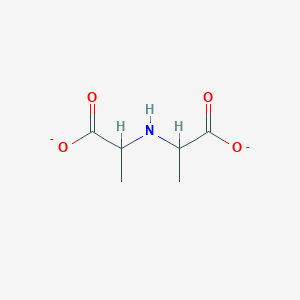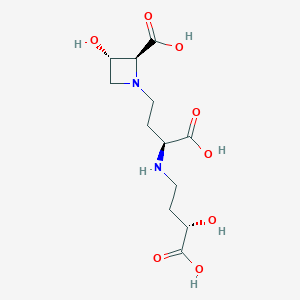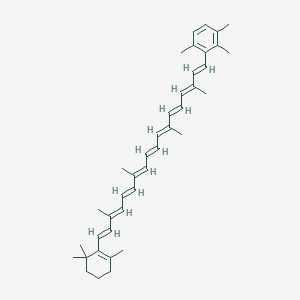
2,2'-Azanediyldipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-iminodipropanoate is a dicarboxylic acid dianion. It derives from a propionate. It is a conjugate base of a 2,2'-iminodipropanoic acid.
Wissenschaftliche Forschungsanwendungen
Study of Oxidative Stress
- Free Radical Research : The dynamics of oxidation and antioxidation can be studied using 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), a compound closely related to 2,2'-Azanediyldipropanoate. AIPH has been found effective in generating free radicals, crucial for investigating oxidative stress in various biological systems, including micelles, lipoproteins, cells, and animal models (Yoshida et al., 2004).
Synthetic Chemistry and Material Science
- Synthesis of Dialkyl 2,2'-[Carbonylbis(azanediyl)]dibenzoates : A study in "Synthesis" outlines the preparation of ureas and azido esters derived from 2,2'-Azanediyldipropanoate using Curtius rearrangement, demonstrating the compound's versatility in organic synthesis (Khouili et al., 2021).
Polymerization Studies
- Macromolecules : Research into the free-radical solution polymerization of 2-ethylhexyl acrylate, using initiators related to 2,2'-Azanediyldipropanoate, reveals insights into the branching of polymers. This is crucial for understanding polymer structures and properties (Heatley et al., 1998).
Environmental and Biological Applications
- Environmental Toxicology and Chemistry : The degradation of azo dyes, including compounds similar to 2,2'-Azanediyldipropanoate, by environmental microorganisms and helminths, has been reviewed. This research is essential for understanding the environmental impact and breakdown of azo dyes (Chung & Stevens, 1993).
Eigenschaften
Produktname |
2,2'-Azanediyldipropanoate |
|---|---|
Molekularformel |
C6H9NO4-2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-(1-carboxylatoethylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2 |
InChI-Schlüssel |
FIOHTMQGSFVHEZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C(=O)[O-])NC(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B1247248.png)
![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)
![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)

![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)
![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)



![N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B1247265.png)


